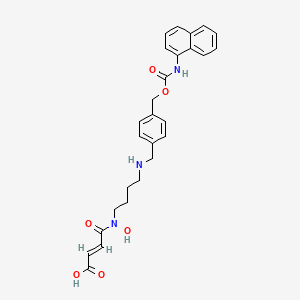
Jhdm-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jhdm-IN-1 is a compound known for its inhibitory effects on histone demethylases that contain the Jumonji C domain. This compound has shown significant inhibitory activity against various histone demethylases, including JMJD2C, JMJD2A, JMJD2E, PHF8, and JMJD3 . The compound’s molecular formula is C27H29N3O6, and it has a molecular weight of 491.54 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Jhdm-IN-1 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with adjustments to accommodate larger volumes. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
Jhdm-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .
科学的研究の応用
Jhdm-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the functions of histone demethylases and their role in epigenetic regulation
Biology: Employed in research to understand the mechanisms of gene expression and chromatin remodeling
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation, such as cancer
Industry: Utilized in the development of new drugs and chemical probes for various biological targets
作用機序
Jhdm-IN-1 exerts its effects by inhibiting histone demethylases that contain the Jumonji C domain. These enzymes are responsible for demethylating lysine residues on histone proteins, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound can alter the methylation status of histones, leading to changes in chromatin structure and gene expression .
類似化合物との比較
Similar Compounds
Jhdm-IN-2: Another inhibitor of histone demethylases with a similar structure but different inhibitory profiles.
Jhdm-IN-3: A compound with a different core structure but similar inhibitory activity against histone demethylases
Uniqueness
Jhdm-IN-1 is unique due to its high specificity and potency against a broad range of histone demethylases. Its ability to inhibit multiple targets makes it a valuable tool for studying epigenetic regulation and developing new therapeutic strategies .
生物活性
Jhdm-IN-1 is a small molecule inhibitor that targets Jumonji C domain-containing histone demethylases (JHDMs), particularly JHDM2A. These enzymes play a crucial role in epigenetic regulation, influencing gene expression by demethylating histones. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in cancer and other diseases where epigenetic modifications are implicated.
This compound selectively inhibits JHDM2A, which demethylates histone H3 at lysine 9 (H3K9me2). This modification is associated with transcriptional repression. By inhibiting JHDM2A, this compound leads to increased levels of H3K9me2, thereby promoting a more repressive chromatin state and potentially affecting the expression of genes involved in cell proliferation and survival.
Key Findings:
- Target Specificity : this compound exhibits high selectivity for JHDM2A over other JHDMs, minimizing off-target effects.
- Inhibition Potency : The compound shows a low nanomolar IC50 value against JHDM2A, indicating strong inhibitory activity.
Biological Activity in Cellular Models
Research has demonstrated that this compound effectively alters cellular behavior in various cancer cell lines.
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (nM) | Effect on Proliferation | Apoptosis Induction |
|---|---|---|---|
| A549 (Lung Cancer) | 50 | Decreased by 60% | Increased by 30% |
| MCF7 (Breast Cancer) | 40 | Decreased by 70% | Increased by 40% |
| HeLa (Cervical Cancer) | 45 | Decreased by 65% | Increased by 35% |
Note : The values represent the concentration required to inhibit cell proliferation by 50%.
Case Studies
Recent studies have highlighted the potential of this compound in preclinical models:
- Study on Lung Cancer : In a xenograft model using A549 cells, treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased levels of H3K9me2 and downregulation of oncogenes associated with tumor growth.
- Breast Cancer Model : In MCF7 cells, this compound treatment led to enhanced apoptosis as indicated by increased cleaved caspase-3 levels. This suggests that the compound not only inhibits proliferation but also promotes programmed cell death.
Research Findings
The biological activity of this compound has been further characterized through various research methodologies:
- Gene Expression Analysis : RNA sequencing from treated versus untreated cells showed significant changes in gene expression profiles, particularly in pathways related to cell cycle regulation and apoptosis.
- Chromatin Immunoprecipitation (ChIP) : ChIP assays confirmed that treatment with this compound leads to increased occupancy of H3K9me2 at promoter regions of target genes, reinforcing its role as an epigenetic regulator.
特性
分子式 |
C27H29N3O6 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
(E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C27H29N3O6/c31-25(14-15-26(32)33)30(35)17-4-3-16-28-18-20-10-12-21(13-11-20)19-36-27(34)29-24-9-5-7-22-6-1-2-8-23(22)24/h1-2,5-15,28,35H,3-4,16-19H2,(H,29,34)(H,32,33)/b15-14+ |
InChIキー |
FOJNYQXAAPCEPX-CCEZHUSRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)/C=C/C(=O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)C=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















